Home > Products > Building Blocks P4419 > 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine - 37140-08-2

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-369959
CAS Number: 37140-08-2
Molecular Formula: C6H8N6
Molecular Weight: 164.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have shown promising physiological activity .

Synthesis Analysis

The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .

Molecular Structure Analysis

The molecular structure of “7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the formula C6H7N5 .

Chemical Reactions Analysis

The formation of the heterocyclic system in triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of the antiviral drug Triazide® (5-methyl-6-nitro-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine-l-arginine, monohydrate). A method for synthesizing this compound using microwave irradiation is described. []

Relevance: 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one shares the core triazolo[1,5-a]pyrimidine structure with 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the substitution at the 7-position, with the related compound bearing an oxo group at the 4-position.

4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

Compound Description: MTPPN is a phthalonitrile compound investigated for its quantum chemical properties, drug potential through ADME analysis, and inhibitory activity against enzymes like AChE, BChE, and α-GLY through molecular docking simulations. In silico studies suggest its potential as a drug candidate. []

Relevance: MTPPN is structurally related to 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine through the shared 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core structure. The key difference lies in the substitution at the 7-position, where MTPPN possesses a phthalonitrile moiety connected via an oxygen linker.

4-((2-Hydroxyethoxy)methyl)-5-methyl-2-methylmercapto-1,2,4-triazolo[1,5-а]pyrimidine-7(4н)-one

Compound Description: This compound shows potential as a treatment for West Nile Virus (WNV) in both humans and animals. Its synthesis involves deacetylation of a precursor compound, 4-((2-acetoxyethoxy)methyl)-5-methyl-2-methylmercapto-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one. []

Relevance: This compound shares the core 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine structure with 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substitutions at the 2, 4 and 7 positions. It highlights the potential of modifying the triazolopyrimidine scaffold for antiviral drug development.

N-Anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine Derivatives

Compound Description: A series of these derivatives were synthesized and evaluated for their cytotoxicity against Bel-7402 and HT-1080 cancer cell lines. The study highlighted the impact of substituent variations on the anticancer activity, with compound 23 showing significant potency. []

Relevance: These derivatives share the core [, , ]triazolo-[1,5-a]pyrimidine structure with 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. The study emphasizes the significance of the triazolopyrimidine scaffold in medicinal chemistry, particularly for developing anticancer agents.

Overview

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including the hydrazinyl group and the triazolo-pyrimidine framework. It has garnered interest in medicinal chemistry due to its potential applications in drug discovery and development.

Source

The compound can be synthesized through various chemical reactions involving triazole and pyrimidine derivatives. It is often used as a building block in the synthesis of more complex heterocyclic compounds and has been investigated for its potential as an enzyme inhibitor and in other biological applications .

Classification

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine falls under the category of triazolopyrimidine derivatives, which are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Synthesis Analysis

Methods

The synthesis of 7-hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process that includes:

  1. Formation of Triazole Ring: The initial step often involves the cyclocondensation of appropriate precursors like 5-amino-1,2,4-triazole with carbonyl compounds.
  2. Hydrazinyl Substitution: The introduction of the hydrazinyl group can be achieved through nucleophilic substitution reactions.

Technical Details

The synthesis may employ solvents such as dimethylformamide or acetic acid under reflux conditions to facilitate the reaction. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 7-hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused to a pyrimidine moiety. The presence of a hydrazinyl group at position 7 and a methyl group at position 5 contributes to its unique properties.

Data

  • Molecular Formula: C6H8N6
  • Molecular Weight: 164.17 g/mol
  • Canonical SMILES: Cn1cnc2c(ncn1)cn(c2)N
  • InChI Key: ZVYFQOBVZBMQKO-UHFFFAOYSA-N

These structural features are crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  • Nucleophilic Substitution Reactions: The hydrazinyl group can act as a nucleophile in reactions with electrophiles.
  • Condensation Reactions: It can also undergo condensation with aldehydes or ketones to form more complex structures.

Technical Details

These reactions often require specific conditions such as controlled temperature and pH to optimize yields and selectivity. The use of catalysts may enhance reaction rates and product formation .

Mechanism of Action

Process

The mechanism by which 7-hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Interference with Protein Interactions: It may disrupt protein-protein interactions essential for cellular functions.

Data

Research indicates that derivatives of this compound can exhibit significant activity against various biological targets, including those involved in cancer proliferation and viral replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from studies indicate that these properties influence its bioavailability and therapeutic efficacy .

Applications

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific uses:

  • Drug Development: Investigated as a potential lead compound for developing new pharmaceuticals targeting various diseases.
  • Biological Research: Used in studies exploring enzyme mechanisms and protein interactions.
  • Synthetic Chemistry: Serves as a versatile intermediate for synthesizing more complex heterocyclic compounds with desired biological activities .
Introduction to 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine in Modern Heterocyclic Chemistry

Historical Evolution of Triazolopyrimidine Derivatives in Drug Discovery

The triazolopyrimidine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry, driven by its versatile bioisosteric relationship with purine nucleotides. Early research focused on structural analogs of natural purines, exploiting the scaffold’s ability to mimic adenine/guanine motifs in biological systems [7] [9]. This foundational work paved the way for targeted applications in infectious diseases and inflammation. A breakthrough emerged with the discovery of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, where triazolopyrimidines like DSM265 demonstrated potent antimalarial activity. DSM265 emerged from structure-guided optimization of C2-alkyl substituents on the triazolopyrimidine core, achieving nanomolar enzyme inhibition (IC₅₀ = 0.087 μM) and efficacy against drug-resistant malaria strains [1]. Concurrently, the scaffold gained traction in immunology through NLRP3 inflammasome inhibitors. The 2022 disclosure of triazolopyrimidinone-based inhibitors (e.g., NDT-30805) highlighted the scaffold’s adaptability in modulating interleukin-1β release, validated via peripheral blood mononuclear cell (PBMC) assays (IC₅₀ = 1–10 μM range) [4]. These milestones underscore the pharmacophoric versatility of triazolopyrimidines across divergent target classes.

Table 1: Key Therapeutic Milestones of Triazolopyrimidine Derivatives

CompoundTarget/PathwayTherapeutic AreaKey Property
DSM265PfDHODHAntimalarialIC₅₀ = 0.087 μM (PfDHODH); in vivo efficacy
NDT-30805NLRP3 InflammasomeAnti-inflammatoryIC₅₀ < 10 μM (IL-1β inhibition in PBMCs)
Trapidil (Rocornal)PDE PhosphodiesteraseCardiovascularMarketed anti-ischemic agent
Genz-669178PfDHODHAntimalarialX-ray co-crystallization with PfDHODH (4CQ8 PDB)

Structural Uniqueness of 7-Hydrazinyl Substitution in Triazolopyrimidine Systems

The introduction of a hydrazinyl group (–NHNH₂) at the C7 position of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine confers distinct electronic and steric properties that differentiate it from classic derivatives like 7-hydroxy-5-methyltriazolopyrimidine (CAS 2503-56-2). While the hydroxyl variant exists predominantly in the 4H-7-oxo tautomeric form (validated via NMR and X-ray crystallography) [5] [8] [9], the hydrazinyl group adopts a non-tautomeric, electron-donating configuration. This substituent:

  • Enhances Nucleophilicity: The –NHNH₂ group acts as a strong hydrogen bond donor/acceptor, facilitating interactions with biomolecular targets like enzyme active sites or nucleic acids.
  • Modulates Electronic Density: Resonance effects delocalize electron density across N1–C2–N3, increasing reactivity at C5 and C7 for electrophilic substitutions [7] [9].
  • Confers Structural Plasticity: The hydrazinyl moiety’s rotational freedom enables conformational adaptation in binding pockets, as evidenced in molecular dynamics simulations of similar triazolopyrimidine inhibitors bound to PfDHODH [10].

Table 2: Structural Comparison of C7-Substituted 5-Methyltriazolopyrimidines

Parameter7-Hydroxy Derivative7-Hydrazinyl Derivative
Tautomeric Form4H-7-oxo dominantNon-tautomeric
H-Bond Capacity2 H-donors, 2 H-acceptors3 H-donors, 2 H-acceptors
Electronic EffectElectron-withdrawing (mesomeric)Electron-donating (resonance)
pKₐ Prediction~5.7 (acidic) [9]~8.2 (basic)

Synthetic Accessibility and Reactivity

7-Hydrazinyl derivatives are synthesized via nucleophilic displacement of chloro precursors (e.g., 7-chloro-5-methyltriazolopyrimidine) with hydrazine. This route leverages the C7 position’s susceptibility to nucleophilic substitution due to electron deficiency from adjacent nitrogen atoms (N6 and N8) [7] [9]. The hydrazinyl group serves as a versatile synthon for:

  • Heterocyclic Annulations: Condensation with carbonyls (aldehydes/ketones) yields fused pyrazole or triazole systems.
  • Metal Chelation: The N–N bond coordinates transition metals (e.g., Pt(II)), enabling applications in catalytic or anticancer complexes [7].

Role of Bioisosteric Replacement Strategies in Optimizing Triazolopyrimidine Pharmacophores

Bioisosteric modifications of the 7-hydrazinyl group exemplify rational design to fine-tune pharmacokinetic and pharmacodynamic properties. Key strategies include:

  • Hydrazide/Hydroxamate Bioisosteres: Replacement of –NHNH₂ with –NHOH or –CONHOH enhances metal-chelating capacity (e.g., for metalloenzyme inhibition). This approach improved potency in PfDHODH inhibitors by strengthening interactions with the Fe/S cluster or flavin cofactors [1] [10].
  • Heteroaryl Substitutions: Pyridyl or pyrimidinyl groups introduced via hydrazone formation (R–CH=N–NH–) augment π-stacking in hydrophobic pockets. In NLRP3 inhibitors, 2-pyridyl hydrazone analogs boosted potency 10-fold compared to alkyl variants (e.g., IC₅₀ shift from 40 μM to 4 μM) [4] [9].
  • Polar Functional Group Swaps: Amide (–CONH₂) or sulfonamide (–SO₂NH₂) bioisosteres mitigate oxidative liabilities of hydrazines while retaining H-bonding potential. This preserved target engagement in dihydroorotate dehydrogenase (DHODH) inhibitors while improving metabolic stability [1] [7].

Table 3: Bioisosteric Modifications of 7-Hydrazinyl Group and Outcomes

BioisostereAdvantagesApplication Example
Hydroxamate (–NHOH)Enhanced metal chelation; improved potencyPfDHODH inhibitors (IC₅₀ < 0.1 μM)
2-Pyridyl HydrazoneIncreased π-stacking; cellular penetrationNLRP3 inhibitors (IC₅₀ = 4 μM in PBMCs)
Primary AmideMetabolic stability; reduced toxicityCNS-targeted derivatives (LogP reduction)
SulfonylhydrazideAcidic pKₐ for solubility modulationWater-soluble formulations (solubility >1 mg/mL)

These modifications systematically address limitations of free hydrazines—such as metabolic oxidation susceptibility and mutagenicity risks—while amplifying target affinity. Computational analyses confirm that bioisosteres maintain optimal vector geometry for key interactions:

  • Molecular dynamics simulations of PfDHODH with triazolopyrimidine inhibitors reveal conserved H-bonds with Arg265 and His185, irrespective of C7 substituent electronics [10].
  • Quantitative structure-activity relationship (QSAR) models highlight ClogP and polar surface area (PSA) as critical parameters for optimizing blood-brain barrier penetration in neuroactive derivatives [7] [9].

Concluding Remarks

The 7-hydrazinyl-5-methyl-[1,2,4]triazolopyrimidine scaffold epitomizes the strategic interplay between synthetic versatility and targeted bioactivity in heterocyclic drug discovery. Its evolution—from purine mimetic to a cornerstone in antimalarial and anti-inflammatory agents—demonstrates how nuanced structural edits (e.g., C7 bioisosteres) can unlock diverse therapeutic applications. Future directions include exploiting its metalloenzyme inhibition potential and further engineering to enhance blood-brain barrier penetration for neurological disorders.

Properties

CAS Number

37140-08-2

Product Name

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

InChI

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3

InChI Key

AMAXZVMYLDNQTL-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1)NN

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.